Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate
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Overview
Description
Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with a methylsulfanyl group and an ethyl acetate moiety. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the initial formation of the indole ring followed by functional group modifications to introduce the methylsulfanyl and ethyl acetate groups .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-indoles, halogenated indoles.
Scientific Research Applications
Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate can be compared with other indole derivatives, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl acetate: Another simple ester, used in various industrial applications.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Methylsulfanyl-indoles: Compounds with similar structures but different functional groups, exhibiting diverse biological activities
Properties
Molecular Formula |
C14H17NO2S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-3-methylsulfanylindol-2-yl)acetate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-13(16)9-12-14(18-3)10-7-5-6-8-11(10)15(12)2/h5-8H,4,9H2,1-3H3 |
InChI Key |
YQRSRAUOGSMWMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1C)SC |
Origin of Product |
United States |
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